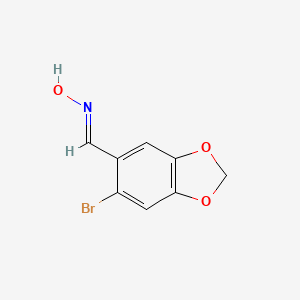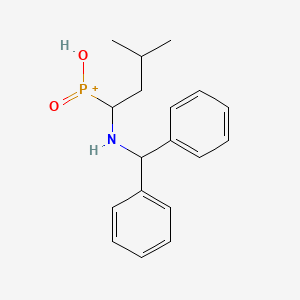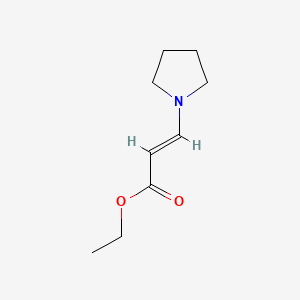
(2E)-3-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid
Vue d'ensemble
Description
(2E)-3-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid, or 2E-3-MDPEA, is a synthetic compound derived from quinoline. It is used in a wide variety of scientific research applications and is known for its biochemical and physiological effects.
Applications De Recherche Scientifique
2E-3-MDPEA has a wide range of scientific research applications. It has been used in studies of the mechanism of action of non-steroidal anti-inflammatory drugs, as well as in studies of the biochemical and physiological effects of various compounds. It has also been used in studies of the mechanism of action of drugs that target the immune system. Additionally, it has been used in studies of the biochemical and physiological effects of various hormones.
Mécanisme D'action
2E-3-MDPEA has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which are molecules involved in inflammation and pain. By inhibiting the production of prostaglandins, 2E-3-MDPEA can reduce inflammation and pain.
Biochemical and Physiological Effects
2E-3-MDPEA has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been found to have anti-cancer and anti-diabetic effects. It has also been found to have neuroprotective effects, meaning that it can protect nerve cells from damage. Additionally, it has been found to have anti-microbial effects, meaning that it can inhibit the growth of bacteria, fungi, and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
2E-3-MDPEA has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured. Furthermore, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. The main limitation for use in lab experiments is that it is relatively expensive to synthesize.
Orientations Futures
There are a number of potential future directions for research involving 2E-3-MDPEA. One potential direction is to further study its anti-inflammatory and analgesic effects. Additionally, further research could be conducted to determine its potential applications in cancer treatment, diabetes management, and neuroprotection. Furthermore, further research could be conducted to determine its potential applications in the treatment of infectious diseases. Finally, further research could be conducted to determine its potential applications in the production of new drugs.
Propriétés
IUPAC Name |
(E)-3-(1-methyl-2-oxoquinolin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-14-11-5-3-2-4-9(11)8-10(13(14)17)6-7-12(15)16/h2-8H,1H3,(H,15,16)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXBKHFDHRXVFG-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C=C(C1=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]-](/img/structure/B3037871.png)


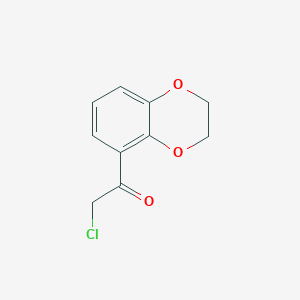
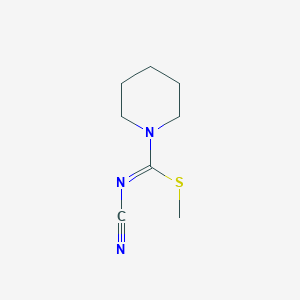
![Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B3037878.png)
